3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)-
Overview
Description
3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)- is a compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)- typically involves the reaction of propargyl alcohol with naphthol in the presence of a catalyst. One method involves heating an aqueous mixture of these starting materials with catalytic β-cyclodextrin hydrate . Another approach uses ball-milling of propargyl alcohol, naphthol, TsOH, and silica gel at room temperature, which produces the corresponding naphthopyrans in moderate yields . The exclusion of a Brønsted acid catalyst in this method allows for the construction of naphthopyrans containing acid-sensitive functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable synthetic routes, such as ball-milling and catalytic processes, suggests potential for industrial applications. The development of efficient and high-yielding synthetic methods is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)- undergoes various chemical reactions, including:
Photochromic Reactions: The compound exhibits strong photocoloration, converting from a colorless form to colored isomers upon UV irradiation.
Mechanochemical Reactions: The compound can undergo ring-opening reactions under mechanical stress, leading to the formation of merocyanine dyes.
Common Reagents and Conditions
UV Irradiation: Used to induce photochromic reactions, converting the compound to its colored isomers.
Mechanical Stress: Applied to induce mechanochemical reactions, resulting in the formation of merocyanine dyes.
Major Products Formed
Colored Isomers: Formed during photochromic reactions.
Merocyanine Dyes: Produced during mechanochemical reactions.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)- has several scientific research applications:
Photochromic Systems: Used in the development of photochromic materials for applications such as ophthalmic lenses.
Mechanochemical Sensors: Incorporated into polymeric materials to create stress-responsive sensors.
Material Science: Utilized in the design of mechanochromic mechanophores with tunable color and fading kinetics.
Mechanism of Action
The mechanism of action of 3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)- involves:
Photochromic Mechanism: UV excitation induces electronic transitions, leading to the formation of colored isomers through ring-opening processes.
Mechanochemical Mechanism: Mechanical stress transmits through polymer chains to the compound, causing ring-opening reactions and the formation of merocyanine dyes.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in ophthalmic lens production.
3,3-Diaryl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic and mechanochemical behaviors.
Uniqueness
3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)- is unique due to its specific structural modifications, which allow for tunable photochromic and mechanochemical properties.
Properties
IUPAC Name |
2-(4-methoxybenzoyl)benzo[f]chromen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c1-24-15-9-6-14(7-10-15)20(22)18-12-17-16-5-3-2-4-13(16)8-11-19(17)25-21(18)23/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCPPDDEOHWMHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316351 | |
Record name | 2-(4-Methoxybenzoyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86548-41-6 | |
Record name | 2-(4-Methoxybenzoyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86548-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxybenzoyl)-3H-naphtho(2,1-b)pyran-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086548416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC302559 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxybenzoyl)-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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